

# Application Notes and Protocols: Measuring Food Intake and Body Weight Changes with CGP71683A

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CGP71683 |           |
| Cat. No.:            | B1231682 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

CGP71683A is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. The NPY system, particularly the Y5 receptor subtype, is a key regulator of energy homeostasis, with its activation leading to increased food intake and decreased energy expenditure.[1][2][3][4] Consequently, antagonists of the NPY Y5 receptor such as CGP71683A have been investigated as potential therapeutic agents for the treatment of obesity. These application notes provide a summary of the effects of CGP71683A on food intake and body weight, along with detailed protocols for conducting similar preclinical studies.

It is important to note that while **CGP71683**A shows high affinity for the NPY Y5 receptor, some studies suggest that its effects on food intake may also involve other mechanisms, as it has been shown to have affinity for muscarinic and serotonin receptors at higher concentrations. An inflammatory response has also been observed in the brain following treatment, which could contribute to the observed reduction in food intake.

### **Data Presentation**

The following tables summarize the quantitative effects of **CGP71683**A on food intake and body weight in rodent models, primarily based on studies with intraperitoneal (i.p.) and



intracerebroventricular (i.c.v.) administration.

Table 1: Effect of Acute Intraperitoneal (i.p.) Administration of **CGP71683**A on Food Intake in Rats

| Animal<br>Model                           | Treatment<br>Group | Dose<br>(mg/kg, i.p.) | Observatio<br>n Period | % Inhibition of Food Intake (compared to vehicle) | Reference |
|-------------------------------------------|--------------------|-----------------------|------------------------|---------------------------------------------------|-----------|
| Lean, satiated rats (NPY-induced feeding) | CGP71683A          | 10                    | 2 hours                | ~50%                                              | [2]       |
| 24-h fasted<br>lean rats                  | CGP71683A          | 3                     | 2 hours                | ~25%                                              | [1]       |
| 10                                        | ~40%               | [1]                   | _                      |                                                   |           |
| 30                                        | ~60%               | [1]                   | _                      |                                                   |           |
| Free-feeding<br>lean rats<br>(dark phase) | CGP71683A          | 3                     | 2 hours                | ~20%                                              | [1]       |
| 10                                        | ~35%               | [1]                   |                        |                                                   |           |
| 30                                        | ~50%               | [1]                   | _                      |                                                   |           |

Table 2: Effect of Chronic Intraperitoneal (i.p.) Administration of **CGP71683**A on Food Intake and Body Weight in Lean Rats



| Parameter              | Treatment<br>Group | Dose<br>(mg/kg/day,<br>i.p.) | Duration | Key<br>Findings                                                                                   | Reference |
|------------------------|--------------------|------------------------------|----------|---------------------------------------------------------------------------------------------------|-----------|
| Food Intake            | CGP71683A          | 3                            | 28 days  | Dose- dependent inhibition, maximal reduction on days 3-4, returned to control levels thereafter. | [1]       |
| 10                     | [1]                | _                            |          |                                                                                                   |           |
| 30                     | [1]                | _                            |          |                                                                                                   |           |
| Body Weight            | CGP71683A          | 3                            | 28 days  | Significantly reduced compared to control group throughout the study.                             | [1]       |
| 10                     | [1]                |                              |          |                                                                                                   |           |
| 30                     | [1]                | _                            |          |                                                                                                   |           |
| Peripheral<br>Fat Mass | CGP71683A          | 3, 10, 30                    | 28 days  | Significantly reduced compared to control group.                                                  | [1]       |

Table 3: Effect of Intracerebroventricular (i.c.v.) Administration of **CGP71683**A on Food Intake in Obese Zucker (fa/fa) Rats



| Treatment                     | Dose (nmol/kg, | Observation   | Effect on Food                                 | Reference |
|-------------------------------|----------------|---------------|------------------------------------------------|-----------|
| Group                         | i.c.v.)        | Period        | Intake                                         |           |
| CGP71683A<br>(repeated daily) | 30 - 300       | Not specified | Dose-dependent and slowly developing decrease. |           |

### **Experimental Protocols**

## Protocol 1: Acute Measurement of Food Intake Following Intraperitoneal Administration of CGP71683A in Rats

#### 1. Animals:

- Male Wistar or Sprague-Dawley rats (200-250 g).
- House individually in standard laboratory cages.
- Maintain on a 12:12 hour light-dark cycle.
- Provide ad libitum access to standard chow and water, unless otherwise specified (e.g., fasting protocol).

#### 2. Materials:

- CGP71683A.
- Vehicle solution (e.g., sterile saline, 5% DMSO in saline).
- Syringes (1 ml) and needles (25-27 gauge).
- · Animal scale for body weight measurement.
- Food hoppers and spill-proof food containers.
- Metabolic cages (optional, for precise food intake and spillage measurement).



#### 3. Experimental Procedure: a. Acclimation:

- Acclimate rats to individual housing and handling for at least 3-5 days prior to the experiment.
- Handle animals daily to minimize stress-induced effects on feeding. b. Fasting (for fasted studies):
- If applicable, remove food at a specific time (e.g., 24 hours before drug administration). Ensure free access to water. c. Baseline Food Intake:
- Measure food intake for 1-2 days prior to the experiment to establish a baseline. d. Drug Preparation and Administration:
- Prepare a stock solution of **CGP71683**A in the chosen vehicle.
- On the day of the experiment, dilute the stock solution to the desired final concentrations.
- Weigh each rat and calculate the injection volume based on its body weight.
- Administer **CGP71683**A or vehicle via intraperitoneal (i.p.) injection. e. Food Intake Measurement:
- Immediately after injection, provide a pre-weighed amount of food.
- Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours post-injection).
- Account for any spillage by placing a collection tray under the food hopper and weighing the spilled food.
- Calculate the net food intake (Initial food weight Final food weight Spilled food weight).
- 4. Data Analysis:
- Express food intake in grams.
- Compare the food intake of CGP71683A-treated groups to the vehicle-treated control group
  using appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests).
- Calculate the percentage inhibition of food intake relative to the control group.

## Protocol 2: Chronic Measurement of Food Intake and Body Weight Following Repeated Intraperitoneal Administration of CGP71683A in Rats

1. Animals and Housing:



- As described in Protocol 1.
- 2. Materials:
- As described in Protocol 1.
- 3. Experimental Procedure: a. Baseline Measurements:
- Record the body weight and daily food intake of each rat for 3-5 days to establish a baseline before the start of treatment. b. Drug Administration:
- Administer CGP71683A or vehicle i.p. once daily at a consistent time (e.g., 1 hour before the dark cycle) for the duration of the study (e.g., 28 days).
- Adjust the injection volume daily based on the most recent body weight measurement. c.
   Daily Measurements:
- · Record the body weight of each rat daily.
- Measure daily food intake, accounting for spillage. d. Body Composition Analysis (Optional):
- At the end of the study, body composition (e.g., fat mass, lean mass) can be determined using techniques such as DEXA (Dual-Energy X-ray Absorptiometry) or by dissecting and weighing specific fat pads (e.g., epididymal, retroperitoneal).
- 4. Data Analysis:
- Plot the daily food intake and body weight changes over the course of the study.
- Analyze the data using repeated measures ANOVA to determine the overall effect of treatment and the interaction between treatment and time.
- Compare the final body weight and fat pad weights between the treatment and control groups using t-test or ANOVA.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: NPY Y5 Receptor Signaling Pathway and CGP71683A Inhibition.





Click to download full resolution via product page

Caption: Experimental Workflow for Chronic CGP71683A Study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A receptor subtype involved in neuropeptide-Y-induced food intake PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor subtypes Y1 and Y5 mediate neuropeptide Y induced feeding in the guinea-pig PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the NPY Y5 receptor regulates both feeding and energy expenditure. | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of food intake by neuropeptide Y Y5 receptor antisense oligodeoxynucleotides -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Measuring Food Intake and Body Weight Changes with CGP71683A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231682#measuring-food-intake-and-body-weight-changes-with-cgp71683a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com